molecular formula C8H6N2O B1449777 Phthalazin-5-ol CAS No. 1309379-51-8

Phthalazin-5-ol

Cat. No. B1449777
M. Wt: 146.15 g/mol
InChI Key: FJXUDJZWIPEMKR-UHFFFAOYSA-N
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Description

Phthalazin-5-ol is a chemical compound with the molecular formula C8H6N2O . It is also known by other names such as 5-Phthalazinol .


Synthesis Analysis

The synthesis of Phthalazin-5-ol and its derivatives has been a subject of research. For instance, a green microwave method has been used to synthesize a more stable Phthalazin-1-ol isomer, which is considered a good anticancer reagent . Another study reported the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives using ZnFe2O4 nanoparticles .


Molecular Structure Analysis

The molecular structure of Phthalazin-5-ol consists of a phthalazine ring with a hydroxyl group attached to the 5th carbon .

Scientific Research Applications

Anticancer Applications

Phthalazin-5-ol and its derivatives have been extensively studied for their anticancer properties. A novel green microwave method for synthesizing a more stable phthalazin-1-ol isomer has shown promise as an anticancer reagent, enhancing the phthalazine nucleus's power as an anticancer drug (Rizk et al., 2021). Additionally, phthalazine-based 1,2,3-triazole derivatives have demonstrated significant antifungal and antibacterial activities, with some compounds showing potential as anticancer agents (Shyma et al., 2016).

Enzyme Inhibition and Pharmacokinetic Properties

N-substituted phthalazine sulfonamide compounds have shown inhibitory activities against carbonic anhydrase and acetylcholinesterase, enzymes involved in various pathologies including glaucoma and epilepsy. These compounds also exhibit favorable pharmacokinetic and drug-likeness properties (Türkeş et al., 2019).

Antifungal and Antibacterial Activities

Various phthalazin-5-ol derivatives have been synthesized and tested for their antifungal activity, with some showing remarkable effectiveness against pathogenic yeasts and filamentous fungi (Derita et al., 2013). Moreover, 1,2,4-triazolo[3,4-a]phthalazine derivatives have demonstrated inhibitory activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Zhang et al., 2014).

Corrosion Inhibition

Phthalazine derivatives have been explored as corrosion inhibitors for metals in acidic environments. Studies on phthalazine, phthalazone, and phthalhydrazide have shown their effectiveness in inhibiting the corrosion of mild steel in hydrochloric acid, indicating their potential industrial applications (Musa et al., 2012).

Pharmacological Diversity

Phthalazine derivatives exhibit a wide range of pharmacological activities, including antidiabetic, anticancer, antihypertensive, antithrombotic, anti-inflammatory, analgesic, antidepressant, and antimicrobial properties. This pharmacological versatility makes phthalazin-5-ol a significant scaffold in drug discovery (Sangshetti et al., 2019).

Safety And Hazards

Phthalazin-5-ol may pose certain hazards. For instance, it is suspected of causing genetic defects . As with any chemical, it should be handled with appropriate safety measures, including the use of personal protective equipment .

Future Directions

Phthalazin-5-ol and its derivatives hold immense potential in scientific research. They have been used in the synthesis of various compounds with promising pharmaceutical activities . Future research could focus on exploring these potentials further, particularly in the development of new anticancer agents .

properties

IUPAC Name

phthalazin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-3-1-2-6-4-9-10-5-7(6)8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXUDJZWIPEMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phthalazin-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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